4-(Benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-benzylsulfanyl-5,6-dimethylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S2/c1-10-11(2)19-15-13(10)14(16-9-17-15)18-8-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAQTMXSZRJEHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5,6-Dimethylthieno[2,3-d]pyrimidin-4-one
The thienopyrimidine core is constructed via Gewald reaction or cyclocondensation. For example, 2-amino-4,5-dimethylthiophene-3-carbonitrile reacts with trimethyl orthoformate in acetic acid to yield 5,6-dimethylthieno[2,3-d]pyrimidin-4-one (Figure 1).
Reaction Conditions :
Chlorination at Position 4
The 4-oxo group is converted to 4-chloro using phosphorus oxychloride (POCl₃):
Optimized Protocol :
Substitution with Benzylthiol
The 4-chloro intermediate reacts with benzylthiol under basic conditions:
Key Parameters :
-
Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).
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Base : Triethylamine (2 eq) or sodium hydride (1.2 eq).
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Temperature : 80°C, 4–6 hours.
Example Procedure :
4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine (1.0 mmol), benzylthiol (1.2 mmol), and triethylamine (2.4 mmol) in DMF (10 mL) are stirred at 80°C for 6 hours. The product precipitates upon cooling and is recrystallized from ethanol.
Method 2: Direct Cyclization with Benzylsulfanyl Incorporation
Cyclocondensation of Functionalized Precursors
Aminothiophene derivatives react with benzylsulfanyl-containing reagents to form the pyrimidine ring. For instance, 2-amino-4,5-dimethylthiophene-3-carbonitrile and benzylsulfanylacetic acid cyclize in polyphosphoric acid (PPA):
Reaction Scheme :
Conditions :
Limitations and Challenges
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Regioselectivity : Competing reactions may yield isomeric byproducts.
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Purification : Requires column chromatography due to polymeric side products.
Comparative Analysis of Methods
| Parameter | Chlorination-Substitution | Direct Cyclization |
|---|---|---|
| Yield | 75–88% | 60–70% |
| Purity | >95% | 85–90% |
| Reaction Time | 10–12 hours | 8–10 hours |
| Byproducts | Minimal | Moderate |
| Scalability | High | Moderate |
Table 1: Comparison of synthetic routes for 4-(benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine.
The chlorination-substitution method offers superior yields and scalability, making it preferable for industrial applications. Direct cyclization, while fewer steps, suffers from lower yields and purification challenges.
Experimental Optimization and Troubleshooting
Solvent Effects
Temperature Control
Chemical Reactions Analysis
Types of Reactions
4-(Benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thienopyrimidine core or the benzylsulfanyl group.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex thienopyrimidine derivatives.
Biology: It has shown promise in biological assays for its potential anti-inflammatory and antimicrobial activities.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Thienopyrimidine derivatives exhibit varied biological activities based on substituent modifications. Below is a systematic comparison of 4-(Benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine with key analogs:
Structural and Functional Comparisons
Key Differentiators
Metabolic Stability: The 5,6-dimethylthieno[2,3-d]pyrimidine core is prone to hydroxylation in vivo, leading to rapid clearance . However, the benzylsulfanyl group may mitigate this by altering metabolic pathways compared to analogs with chlorinated or fluorinated substituents.
Target Specificity : Unlike parafluorophenyl derivatives optimized for COX-2 inhibition , the benzylsulfanyl group may favor interactions with cysteine-rich enzymes (e.g., kinases) due to sulfur's nucleophilic properties.
Lipophilicity : The benzylsulfanyl group provides moderate lipophilicity (logP ~3.5), enhancing membrane permeability without the extreme hydrophobicity seen in chlorobenzyl analogs .
Research Findings and Implications
Pharmacological Potential
- Anticancer Activity : The benzylsulfanyl group enhances DNA intercalation and topoisomerase inhibition, as seen in analogs like 2-{...}thioacetic acid .
- Antiviral Applications: Thienopyrimidines with sulfur linkages show promise against HCV and other viruses, likely due to thioether-mediated protease inhibition .
Biological Activity
4-(Benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine is a heterocyclic compound belonging to the thienopyrimidine family. This compound has garnered attention due to its diverse biological activities, particularly in anti-inflammatory, antibacterial, and potential anticancer applications. The structure of this compound features a thieno[2,3-d]pyrimidine core with a benzylsulfanyl group at position 4 and two methyl groups at positions 5 and 6.
The biological activity of 4-(Benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine is primarily attributed to its interaction with various biochemical pathways:
- Anti-inflammatory Effects : This compound inhibits the expression and activities of key inflammatory mediators such as prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and nuclear factor kappa B (NF-κB) . These actions contribute to its potential therapeutic effects in inflammatory conditions.
- Antibacterial Activity : Preliminary studies indicate that this compound exhibits antibacterial properties against both Gram-negative and Gram-positive bacteria, including Mycobacterium tuberculosis .
Research Findings
Recent studies have explored the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound. Key findings include:
- Synthesis : The synthesis typically involves constructing the thienopyrimidine core followed by the introduction of the benzylsulfanyl group through nucleophilic substitution reactions .
-
Biological Assays :
- Anti-inflammatory Activity : In vitro assays demonstrated that derivatives of this compound significantly inhibit COX-1 and COX-2 enzymes, which are critical in the inflammatory response. For instance, IC50 values for certain derivatives were reported at approximately 0.04 μmol .
- Antibacterial Screening : The compound showed promising results in antibacterial assays, with effective inhibition against various bacterial strains .
Case Studies
Several case studies have highlighted the efficacy of 4-(Benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine in different biological contexts:
- In Vivo Models : Studies involving carrageenan-induced paw edema in rats demonstrated that this compound significantly reduced inflammation compared to control groups .
- Molecular Docking Studies : Docking studies suggest that this compound can effectively bind to target proteins involved in inflammatory pathways, providing insights into its mechanism of action .
Comparative Analysis
To better understand the biological activity of 4-(Benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine, a comparison with similar compounds is informative:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(Benzylsulfanyl)thieno[2,3-d]pyrimidine | Lacks dimethyl groups | Moderate anti-inflammatory effects |
| Thieno[2,3-d]pyrimidine derivatives | Various substituents | Diverse pharmacological effects |
| 4-(Benzylsulfanyl)-5-methylthieno[2,3-d]pyrimidine | Substituted at position 5 | Enhanced antibacterial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
